N-(2,4-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(2,4-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core linked via a thioether bridge to an acetamide group substituted with a 2,4-dimethylphenyl moiety.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-14-8-9-18(15(2)10-14)25-19(27)12-28-21-17-11-24-26(20(17)22-13-23-21)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJQGQADGLRAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Introduction of the sulfanyl group: This can be done through nucleophilic substitution reactions.
Formation of the acetamide linkage: This step typically involves amidation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound shares a common pyrazolo[3,4-d]pyrimidine-thioacetamide scaffold with several analogs.
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
- Molecular Weight : The target compound (423.51 g/mol) falls within the range of analogs (389.47–463.41 g/mol). Higher molecular weights in analogs like the trifluoromethoxy derivative (463.41 g/mol) are due to bulky substituents like -OCF₃ .
- Lipophilicity : Electron-withdrawing groups (e.g., -F, -CF₃) increase polarity but may reduce membrane permeability. The 2,4-dimethylphenyl group in the target compound introduces moderate lipophilicity, balancing solubility and bioavailability.
- Synthetic Yields : Piperazine-linked analogs (e.g., XIIe in ) show yields of 65–75%, suggesting efficient coupling strategies for acetamide derivatives .
Molecular Dynamics and Stability
Compounds with piperazine linkers (e.g., XIIb, XIIc) exhibit stable RMSF (root mean square fluctuation) profiles in 50 ns simulations, indicating rigid binding to protein targets . The thioether bridge in the target compound may confer similar stability due to sulfur’s conformational flexibility.
Structure-Activity Relationship (SAR) Trends
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -F, -CF₃) : Enhance binding affinity to polar protein pockets but may reduce metabolic stability .
- Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Improve solubility and bioavailability, as seen in 4-methoxyphenyl analogs .
- Bulkier Groups (e.g., benzyl) : May hinder target engagement but improve selectivity .
Biological Activity
N-(2,4-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article reviews the biological activity of this compound, including its mechanisms of action, effects on cell proliferation, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various biological activities. The presence of the 2,4-dimethylphenyl group and the sulfanyl linkage contributes to its pharmacological properties.
This compound primarily acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is crucial for cell cycle progression, and its inhibition leads to the arrest of the cell cycle, particularly at the S and G2/M phases. This mechanism is vital for its anti-proliferative effects in cancer cells.
In Vitro Studies
Recent studies have demonstrated the compound's potent anti-proliferative activity against several cancer cell lines. For instance:
- A549 (lung cancer) : The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
- HCT-116 (colon cancer) : Similar results were observed in HCT-116 cells, further supporting its potential as an anti-cancer agent.
The following table summarizes the IC50 values of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 8.21 |
| HCT-116 | 19.56 |
Mechanistic Insights
Flow cytometric analyses revealed that treatment with this compound leads to:
- Apoptosis Induction : Increased BAX/Bcl-2 ratio indicates enhanced apoptotic signaling.
- Cell Cycle Arrest : Significant accumulation of cells in the S and G2/M phases was observed, suggesting effective disruption of normal cell cycle progression.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in targeting EGFR pathways. For example:
- Study on EGFR Inhibition : The synthesized derivatives demonstrated potent inhibitory activities against wild-type and mutant EGFR. The most promising derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant.
- Apoptotic Pathways : Another study indicated that these compounds could significantly alter apoptotic pathways in cancer cells by modulating key proteins involved in cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
